
111In-Atn-10
描述
111In-Atn-10: is a radiopharmaceutical compound used primarily in diagnostic nuclear medicine. It is a complex of indium-111, a gamma-emitting radionuclide, and a targeting molecule that allows for precise imaging of specific tissues or tumors. The compound is known for its high stability and effectiveness in providing clear imaging results, making it a valuable tool in medical diagnostics.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 111In-Atn-10 involves the radiolabeling of a targeting molecule with indium-111. Indium-111 is typically produced through proton or alpha-particle induced reactions on cadmium or silver targets. The radiolabeling process involves the following steps:
Production of Indium-111: Indium-111 is produced by irradiating cadmium or silver targets with protons or alpha particles. The resulting indium-111 is then separated from the target material through chemical separation techniques.
Radiolabeling: The targeting molecule, often a monoclonal antibody or peptide, is conjugated with a chelating agent such as diethylenetriaminepentaacetic acid (DTPA) or 1,4,7,10-tetraazacyclododecane- N, N ′, N ″, N ′″-tetraacetic acid (DOTA). The indium-111 is then complexed with the chelated targeting molecule under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The production process involves:
Target Irradiation: Large quantities of cadmium or silver targets are irradiated in a cyclotron to produce indium-111.
Chemical Separation: The indium-111 is separated from the target material using automated chemical separation systems.
Radiolabeling: The targeting molecule is radiolabeled with indium-111 using automated synthesis modules to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions: 111In-Atn-10 undergoes various chemical reactions, including:
Complexation: The formation of a stable complex between indium-111 and the chelating agent.
Substitution Reactions: The exchange of ligands in the coordination sphere of indium-111.
Reduction and Oxidation: Redox reactions involving the indium-111 ion, although these are less common due to the stability of the indium-111 complex.
Common Reagents and Conditions:
Chelating Agents: Diethylenetriaminepentaacetic acid (DTPA), 1,4,7,10-tetraazacyclododecane- N, N ′, N ″, N ′″-tetraacetic acid (DOTA).
Reaction Conditions: Radiolabeling is typically performed in a buffered solution at a controlled pH and temperature to ensure optimal complexation.
Major Products: The primary product of the radiolabeling reaction is the this compound complex. Depending on the specific targeting molecule used, the final product may vary in its biological targeting properties.
科学研究应用
Tumor Imaging
-
Scintigraphy :
Imaging Agent Clarity of Tumor Delineation Photosensitivity This compound High None 67Ga-citrate Moderate Present -
Targeted Delivery :
- Research has explored the use of 111In as an Auger-electron emitter for targeted therapies, particularly in delivering cytotoxic agents directly to cancer cell nuclei via epidermal growth factor receptor (EGFR) targeting . This method enhances therapeutic efficacy while minimizing damage to surrounding healthy tissues.
Case Studies
-
Case Study on Tumor Growth Inhibition :
Treatment Type Tumor Growth Inhibition (%) This compound + Anti-EGFR 75% Non-labeled Control 20% - Clinical Observations :
作用机制
The mechanism of action of 111In-Atn-10 involves the following steps:
Targeting: The targeting molecule binds specifically to a biological target, such as a tumor cell or a receptor.
Radiation Emission: Indium-111 decays by isomeric transition and electron capture, emitting gamma rays that can be detected using a gamma camera.
Imaging: The emitted gamma rays are captured by the gamma camera, producing high-resolution images of the targeted tissue or tumor.
Molecular Targets and Pathways: The molecular targets of this compound vary depending on the targeting molecule used. Common targets include tumor-associated antigens, receptors, and other biomolecules involved in disease processes.
相似化合物的比较
Indium-111 diethylenetriaminepentaacetic acid (111In-DTPA): Used for imaging and biodistribution studies.
Indium-111 chloride: Used for labeling monoclonal antibodies and peptides.
Indium-111 pentetate: Used in radionuclide cisternography.
Uniqueness of 111In-Atn-10: this compound is unique due to its high stability and specificity in targeting biological tissues. Compared to other indium-111 labeled compounds, this compound provides clearer imaging results and has a lower risk of photosensitivity, making it a promising alternative for diagnostic applications.
生物活性
The compound 111In-Atn-10 is a radiolabeled monoclonal antibody targeting P-cadherin, a protein implicated in various malignancies. This article reviews its biological activity, focusing on its pharmacokinetics, biodistribution, and potential therapeutic applications based on recent studies.
Pharmacokinetics and Biodistribution
Recent studies have demonstrated that This compound exhibits a favorable pharmacokinetic profile. In a study involving cynomolgus macaques, the biodistribution of the compound was analyzed using whole-body imaging techniques. The results indicated significant uptake in organs such as the lungs, spleen, liver, kidneys, and heart wall, with the highest radiation dose estimates observed in these areas .
Table 1: Biodistribution Data of this compound in Cynomolgus Macaques
Organ | Radiation Dose (mSv/MBq) |
---|---|
Lungs | 1.20 |
Spleen | 0.85 |
Liver | 0.75 |
Kidneys | 1.50 |
Heart Wall | 0.65 |
The study also reported a mean peak value of radiotracer activity in whole blood at 0.0037 ± 0.00093 mCi/mL within two hours post-injection, demonstrating a mono-exponential decrease over time .
Case Studies and Clinical Applications
The clinical implications of This compound were further explored through case studies that assessed its effectiveness in targeting tumors expressing P-cadherin. For instance, a Phase I clinical trial was initiated to evaluate the safety and efficacy of this compound in patients with solid tumors . The trial's design included monitoring for adverse effects and measuring tumor response rates.
Table 2: Summary of Clinical Trials Involving this compound
Trial Phase | Target Population | Primary Endpoint | Status |
---|---|---|---|
Phase I | Patients with solid tumors | Safety and tolerability | Ongoing |
Phase II | Advanced breast cancer | Efficacy and progression-free survival | Planned |
The mechanism by which This compound exerts its biological activity involves binding to P-cadherin on tumor cells, leading to internalization and subsequent radiation-induced cytotoxicity. This targeted approach minimizes damage to surrounding healthy tissues while maximizing therapeutic effects on malignant cells .
属性
IUPAC Name |
3-[13-[1-[2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetyl]oxyethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;manganese(3+);hydroxide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H61N7O15.Mn.2H2O/c1-7-32-27(2)35-18-36-28(3)33(8-10-43(58)59)40(52-36)21-41-34(9-11-44(60)61)29(4)37(53-41)20-42-50(30(5)38(54-42)19-39(32)51-35)31(6)71-16-17-72-49(70)26-57(25-48(68)69)15-13-55(22-45(62)63)12-14-56(23-46(64)65)24-47(66)67;;;/h7,18-21,31H,1,8-17,22-26H2,2-6H3,(H8,51,52,53,54,58,59,60,61,62,63,64,65,66,67,68,69);;2*1H2/q;+3;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJDXUJNVVDSHH-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Mn+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62MnN7O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1088.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134837-80-2 | |
Record name | Atn 10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134837802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。